REACTION_SMILES
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[C:18]([CH:19]=[CH:20][CH3:21])(=[O:22])[N:23]1[C:24](=[O:28])[O:25][CH2:26][CH2:27]1.[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([NH2:9])[cH:7][cH:8]1.[CH3:31][c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[Cl-:29].[NH4+:30].[OH:10][S:11]([C:12]([F:13])([F:14])[F:15])(=[O:16])=[O:17]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([NH:9][CH:20]([CH2:19][C:18](=[O:22])[N:23]2[C:24](=[O:28])[O:25][CH2:26][CH2:27]2)[CH3:21])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC=CC(=O)N1CCOC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COc1ccc(NC(C)CC(=O)N2CCOC2=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |